

Confirming Citrinin Levels in Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Citrinin-13C13	
Cat. No.:	B15566661	Get Quote

For researchers and scientists engaged in drug development and food safety, the accurate quantification of mycotoxins such as citrinin is paramount. Certified Reference Materials (CRMs) are essential for method validation, quality control, and ensuring the traceability of analytical measurements.[1] This guide provides a comparative overview of citrinin levels in available reference materials, details the experimental protocols for their confirmation, and outlines the workflow for CRM development.

Quantitative Data Comparison

The performance of analytical methods for citrinin detection is critically evaluated through the use of CRMs. The following table summarizes the assigned values and precision data from an international collaborative study on in-house developed, citrinin-incurred reference materials.[1]



Reference Material Matrix	Target Citrinin Level	Assigned Value (µg/kg)	Within- Laboratory Precision (RSDr) %	Between- Laboratory Precision (RSDR) %
Red Yeast Rice (RYR)	Low	38.0 ± 3.1	6.4	10.2
Red Yeast Rice (RYR)	High	1913 ± 122	Not Reported	Not Reported
Food Supplement from RYR	Low	22.1 ± 2.8	Not Reported	Not Reported
Food Supplement from RYR	High	1867 ± 94	Not Reported	Not Reported
Wheat Flour	Low	31.1 ± 2.4	Not Reported	Not Reported
Ginkgo Biloba Leaves	Low	30.2 ± 2.8	Not Reported	Not Reported
Food Supplement from Ginkgo Biloba	Low	21.7 ± 3.2	Not Reported	Not Reported

Data sourced from an international collaborative study involving eighteen laboratories.[2][3]

Experimental Protocols

The accurate determination of citrinin in CRMs relies on robust and validated analytical methods. The most common techniques employed are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. LC-MS/MS Method for Citrinin Determination



This method was utilized in an international collaborative study for the validation of in-house developed citrinin reference materials.[2][3][4]

- Sample Extraction:
 - Weigh 2 g of the homogenized sample into a 50 mL polypropylene tube.
 - Add 10 mL of a methanol/water (80/20, v/v) extraction solvent.
 - Add an internal standard solution (¹³C-CIT).
 - Shake vigorously for 60 minutes using a mechanical shaker.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Transfer an aliquot of the supernatant for analysis.
- LC-MS/MS Analysis:
 - Chromatographic Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid and ammonium formate.
 - Injection Volume: 5-20 μL.[1]
 - Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.[1]
 - Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]
 - Quantification: A calibration curve is constructed by plotting the peak area against the concentration of citrinin standards. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.[1]
- 2. HPLC-FLD Method with Immunoaffinity Column Cleanup

This method is widely used for the analysis of citrinin in various food and feed matrices.[5][6]

Sample Extraction:

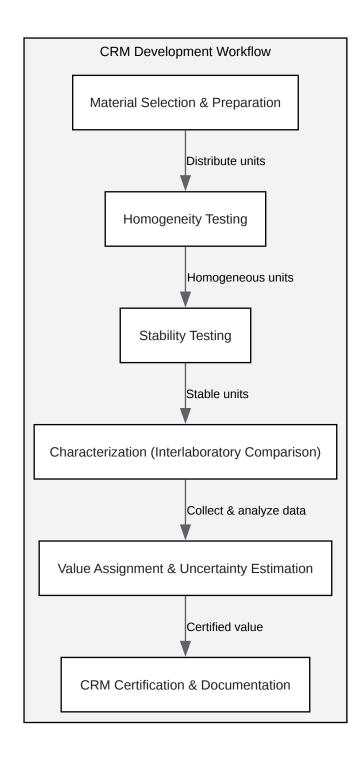


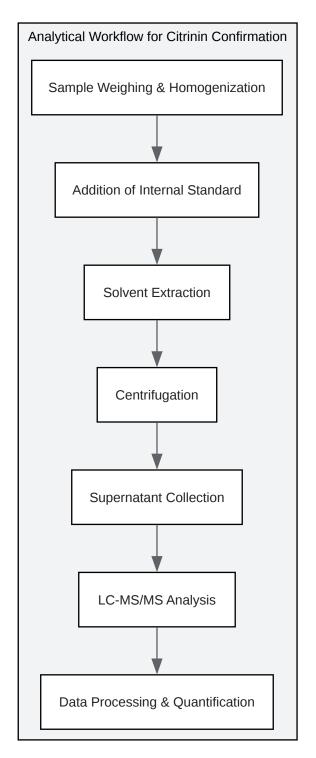
- Extraction is typically performed with a mixture of methanol and water (e.g., 75/25, v/v) or 100% methanol for certain matrices like red yeast rice.[5]
- Cleanup:
 - The sample extract is passed through a citrinin-specific immunoaffinity column (IAC).[5][6]
 - The column is washed to remove interfering substances.
 - Citrinin is then eluted with methanol.
- HPLC-FLD Analysis:
 - Chromatographic Column: A C18 reversed-phase column.
 - Mobile Phase: A mixture of methanol, acetonitrile, and a phosphoric acid solution.
 - Fluorescence Detection: Excitation wavelength (λex) of 330 nm and an emission wavelength (λem) of 500 nm.[5]

Workflow and Process Diagrams

The development of a reliable CRM is a structured process that ensures homogeneity, stability, and a well-characterized property value with a known uncertainty.[1]







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- To cite this document: BenchChem. [Confirming Citrinin Levels in Certified Reference Materials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566661#confirming-citrinin-levels-in-certified-reference-materials]

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